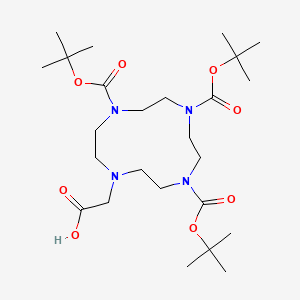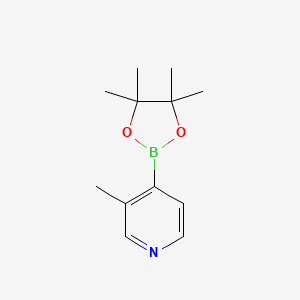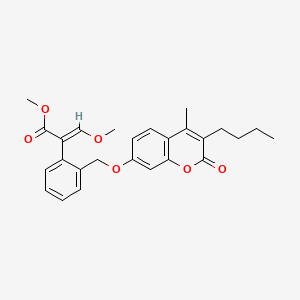
3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process. For instance, the synthesis of “5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde” involves several steps including bromination, cyclization, catalytic dechlorination, and hydrogenation reduction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a one-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde has been used for the synthesis of substituted pyrrole-3-carbaldehydes .Applications De Recherche Scientifique
Synthesis of Fluorine-Containing Derivatives
- The compound and its derivatives are used in the synthesis of fluorine-containing azomethines and amides. These fluorinated compounds exhibit enhanced properties, including reactivity and biological activity due to the presence of fluorine. For example, fluorinated amines obtained from these derivatives showed a synergistic effect in compositions with insecticides, indicating their potential application in agricultural chemistry (Petkevich et al., 2018).
Development of Building Blocks for Organic Synthesis
- Research has focused on creating 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes. These derivatives serve as versatile building blocks in organic synthesis, enabling the development of fluorinated analogs of various pharmaceuticals and bioactive molecules, showcasing their importance in medicinal chemistry and drug design (Chalyk et al., 2019).
Antimicrobial Activity
- The antimicrobial potential of certain derivatives has been explored, demonstrating that compounds synthesized from 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde exhibit significant antibacterial activity. This highlights the compound's relevance in the development of new antimicrobial agents and contributes to the ongoing search for novel therapeutics to combat resistant microbial strains (Mistry et al., 2016).
Structural and Optical Properties
- Studies have been conducted on the structural and optical properties of related fluorophenyl-isoxazole derivatives, emphasizing their potential in materials science, especially in the design of materials with specific electronic and optical properties. This research can lead to applications in nonlinear optics and photovoltaic devices (Mary et al., 2015).
Antitubercular Activity
- New phenylisoxazole isoniazid derivatives have been synthesized, showing moderate bioactivity against Mycobacterium tuberculosis. This illustrates the role of this compound derivatives in the discovery of new antitubercular agents, contributing to the fight against tuberculosis (Carrasco et al., 2021).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1,2-oxazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEKTJAIKFOVIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676412 |
Source


|
| Record name | 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
808740-52-5 |
Source


|
| Record name | 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1451967.png)

![4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1451971.png)





![N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine](/img/structure/B1451985.png)
![1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1451986.png)
